Epothilone E

Cytotoxicity SAR Natural Products

Epothilone E, the 21-hydroxy derivative of Epothilone A, features a distinctive C-21 hydroxymethyl group on the thiazole side chain that alters hydrogen-bonding capacity and lipophilicity at the β-tubulin taxane-binding pocket. As a poor P-glycoprotein (P-gp) substrate, it retains cytotoxic activity in taxane-resistant cell lines—critical for MDR mechanism studies and P-gp inhibitor screening. The primary C-21 hydroxyl serves as a unique synthetic handle for ester, ether, or carbamate derivatization to generate novel analogs. As a transient biosynthetic intermediate in Sorangium cellulosum, it functions as a sentinel metabolite for monitoring hydroxylase and esterase activities. Ideal for definitive SAR studies isolating thiazole-terminal hydrogen bonding contributions to tubulin binding and metabolic stability.

Molecular Formula C26H39NO7S
Molecular Weight 509.7 g/mol
CAS No. 201049-37-8
Cat. No. B1242556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpothilone E
CAS201049-37-8
Synonymsepothilone E
epothilone-E
Molecular FormulaC26H39NO7S
Molecular Weight509.7 g/mol
Structural Identifiers
SMILESCC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C
InChIInChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1
InChIKeyFCCNKYGSMOSYPV-OKOHHBBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epothilone E (CAS 201049-37-8) – 16-Membered Macrolide Microtubule Stabilizer with 21-Hydroxylation


Epothilone E is a natural 16-membered macrolide polyketide first isolated from the myxobacterium Sorangium cellulosum. It belongs to the epothilone family of microtubule-stabilizing agents, which induce tubulin polymerization and arrest cell division at the G2/M phase [1]. Structurally, Epothilone E is a 21-hydroxy derivative of Epothilone A and is biosynthetically produced via hydroxylation of Epothilone A at the C-21 position of the thiazole side chain [2]. Like other epothilones, Epothilone E exhibits cytotoxic activity against cancer cell lines and is of interest for its potential utility in overcoming taxane resistance mediated by P-glycoprotein (P-gp) overexpression [1][3].

Why Epothilone E Cannot Be Directly Replaced by Epothilone A, B, or D in Research Applications


Although Epothilone E shares the core 16-membered macrolide scaffold and microtubule-stabilizing mechanism with Epothilone A, B, and D, its distinct C-21 hydroxylation confers differential solubility, metabolic stability, and biological activity profiles that preclude simple substitution. The 21-hydroxy group alters the hydrogen-bonding capacity and lipophilicity of the molecule, which directly impacts its interaction with the taxane-binding pocket of β-tubulin and its susceptibility to enzymatic degradation [1]. Furthermore, the biosynthetic pathway reveals that Epothilone E is a transient intermediate prone to further degradation via lactone ring opening by an esterase in the producing organism, underscoring its unique chemical instability relative to the non-hydroxylated parent compounds [2]. These structural and metabolic distinctions translate into quantifiable differences in cytotoxicity, tubulin polymerization induction, and P-glycoprotein-mediated efflux susceptibility, as detailed in the evidence items below [3].

Quantitative Comparative Evidence for Epothilone E Differentiation: Cytotoxicity, Tubulin Polymerization, and P-gp Susceptibility


Cytotoxicity of Epothilone E vs. Epothilone A and B in L929 Mouse Fibroblasts

In a standardized cytotoxicity assay using L929 mouse fibroblast cells, Epothilone E exhibited activity comparable to Epothilone A (IC50 ~4–10 nM range) but did not surpass the potency of Epothilone B, the most potent natural epothilone [1]. The study established that the 21-hydroxy substitution in Epothilone E and F does not enhance potency relative to the parent non-hydroxylated compounds, and that Epothilone B (with its 12,13-epoxide and C-15 methyl group) remains the benchmark for natural epothilone cytotoxicity [1].

Cytotoxicity SAR Natural Products

P-Glycoprotein Substrate Profile: Epothilone E Retains Reduced Susceptibility to Multidrug Resistance vs. Taxanes

Epothilone E, like other epothilones, is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, a key mediator of multidrug resistance (MDR) in cancer [1][2]. This contrasts sharply with taxanes such as paclitaxel, which are efficiently effluxed by P-gp-overexpressing cells. Studies indicate that epothilones are generally 10–100× less susceptible to P-gp-mediated resistance than paclitaxel, as evidenced by cytotoxicity ratios (IC50 in P-gp+ cells / IC50 in P-gp– cells) often < 5 for epothilones versus > 100 for paclitaxel [3].

Multidrug Resistance P-glycoprotein Taxane Resistance

Tubulin Polymerization Induction: Epothilone E vs. Epothilone B and Paclitaxel

Epothilone E induces tubulin polymerization and stabilizes microtubules with potency comparable to Epothilone A and paclitaxel, but approximately 10–20× less potently than Epothilone B [1]. In vitro tubulin polymerization assays using purified bovine brain tubulin show that Epothilone B achieves 50% maximal polymerization (EC50) at 0.5–2 μM, while Epothilone A and E require concentrations of 5–10 μM for similar effect [2]. This quantitative difference is attributed to the 12,13-epoxide geometry and C-15 methyl substitution present in Epothilone B but absent in Epothilone A and E [1].

Microtubule Dynamics Tubulin Polymerization Mechanism of Action

Biosynthetic Origin as a 21-Hydroxy Derivative: Differentiating Epothilone E from Epothilone A and C

Epothilone E is uniquely produced via post-polyketide synthase (PKS) hydroxylation at the C-21 position of the thiazole side chain, catalyzed by a substrate-induced monooxygenase in Sorangium cellulosum [1]. Unlike the primary fermentation products Epothilones A and B, which accumulate at 3–6 mg/L, Epothilone E is a transient intermediate that is further degraded by an endogenous esterase, resulting in low and variable yields (typically < 0.1 mg/L) [2]. This distinct biosynthetic pathway provides a unique handle for metabolic engineering studies aimed at increasing yields of hydroxylated epothilone analogs.

Biosynthesis Natural Product Chemistry Metabolic Engineering

Recommended Research and Procurement Applications for Epothilone E (CAS 201049-37-8)


Structure-Activity Relationship (SAR) Studies of the Epothilone Thiazole Side Chain

Epothilone E is the 21-hydroxy derivative of Epothilone A, providing a critical comparator for SAR studies investigating the role of the C-21 hydroxymethyl group in tubulin binding, cytotoxicity, and metabolic stability. Its distinct hydroxylation pattern allows researchers to isolate the contribution of hydrogen bonding at the thiazole terminus to overall pharmacological activity [1].

Multidrug Resistance (MDR) Reversal Studies in P-gp-Overexpressing Cancer Models

As a poor substrate for P-glycoprotein, Epothilone E retains cytotoxic activity in taxane-resistant cell lines, making it a valuable tool for investigating MDR mechanisms and for screening potential P-gp inhibitors in co-treatment assays [1].

Semi-Synthetic Derivatization at the C-21 Position

The primary hydroxyl group at C-21 in Epothilone E provides a unique synthetic handle for introducing ester, ether, carbamate, or other functional groups, enabling the generation of novel epothilone analogs with potentially improved solubility, potency, or pharmacokinetic properties [1].

Biosynthetic Pathway Elucidation and Metabolic Engineering of Sorangium cellulosum

Epothilone E is a key intermediate in the post-PKS tailoring of epothilones. Its production and subsequent degradation by a specific esterase make it a sentinel metabolite for monitoring hydroxylase and esterase activities in native and engineered Sorangium strains [1][2].

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